2-Cyclopentylpropanoic acid
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Overview
Description
This compound is primarily used in pharmaceutical formulations, where it serves as a precursor for ester prodrugs . These prodrugs have increased half-lives relative to their parent compounds due to the lipophilicity of the cyclopentyl group, which allows them to be sequestered in fat depots after intramuscular injection .
Preparation Methods
The synthesis of 2-Cyclopentylpropanoic acid can be achieved through various methods. One common synthetic route involves the heating reaction of dumasin and morpholine, followed by the addition of acrylate . This process yields the propionic acid and its ester, which can then be hydrolyzed to obtain this compound . Industrial production methods often utilize this one-pot synthesis approach due to its simplicity and high yield (greater than or equal to 90%) .
Chemical Reactions Analysis
2-Cyclopentylpropanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopentanone derivatives, while reduction can produce cyclopentyl alcohols .
Scientific Research Applications
2-Cyclopentylpropanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds . In biology and medicine, its ester derivatives are employed as prodrugs to enhance the bioavailability and half-life of active pharmaceutical ingredients . Additionally, this compound is used in the development of new materials and industrial processes due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-Cyclopentylpropanoic acid and its derivatives involves the slow hydrolysis of the ester group by metabolic enzymes . This process releases steady doses of the active ingredient over time, which can then interact with specific molecular targets and pathways. The lipophilicity of the cyclopentyl group allows the compound to be sequestered in fat depots, providing a sustained release of the active ingredient .
Comparison with Similar Compounds
2-Cyclopentylpropanoic acid is unique due to its cyclopentyl group, which imparts lipophilicity and allows for the sustained release of active ingredients. Similar compounds include cyclopentanepropionic acid and cyclopentylpropionic acid esters, such as testosterone cypionate and estradiol cypionate . These compounds share similar chemical structures and properties but differ in their specific applications and effects .
Properties
IUPAC Name |
2-cyclopentylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKLEOOKNOIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-22-0 |
Source
|
Record name | 2-cyclopentylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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